molecular formula C18H21ClN4O B2879501 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide CAS No. 1797330-90-5

2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide

Cat. No.: B2879501
CAS No.: 1797330-90-5
M. Wt: 344.84
InChI Key: HICKIZGKEVYXBW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide is a synthetic small molecule designed for research applications, particularly in early-stage drug discovery. This compound integrates multiple pharmacophores known to confer bioactive properties. The 4-chlorophenyl acetamide moiety is a common feature in compounds studied for their antimicrobial potential . Furthermore, the pyrimidine core linked to a piperidine ring is a privileged structure in medicinal chemistry, frequently found in molecules designed to modulate kinase activity and other key biological targets involved in cell proliferation . The specific molecular architecture of this compound, which combines these elements, makes it a promising chemical scaffold for developing new therapeutic agents. Research into analogous compounds has demonstrated significant interest in similar structures for their potential as anticancer and antimicrobial agents, often explored through structure-activity relationship (SAR) studies and molecular docking simulations to understand their mechanism of action . This product is intended for use in such investigative studies, including hit-to-lead optimization, biochemical screening, and target identification. It is supplied to qualified researchers as a high-purity compound to support these innovative efforts. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-17(24)21-13-16-8-9-20-18(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICKIZGKEVYXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide typically involves multiple steps. One common method starts with the preparation of the chlorophenyl acetamide intermediate. This intermediate is then reacted with a piperidinyl pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Performed in anhydrous solvents like tetrahydrofuran or diethyl ether, under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

  • Piperidin-1-yl vs. Pyrrolidin-1-yl: Compounds like N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (MW: 360.83) replace the piperidine ring with a smaller pyrrolidine group. Piperidine’s six-membered ring offers greater conformational flexibility compared to pyrrolidine’s five-membered structure, which may influence receptor interactions.
  • Piperidin-1-yl vs. Sulfamoyl/Pyrimidinyl Groups: 2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide substitutes the piperidine-pyrimidine system with a sulfamoyl-linked pyrimidine.

Linker Modifications

  • Methylene (CH₂) vs. Ether (O) or Thioether (S) Linkers: The target compound’s methylene bridge contrasts with analogs like 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide , which uses an oxygen linker. Thioether-linked analogs (e.g., 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide ) may exhibit enhanced rigidity and altered electronic profiles.

Aryl Group Variations

  • 4-Chlorophenyl vs. Substituted Phenyl Groups: Compounds such as N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide replace the 4-chlorophenyl group with a 3-chloro-2-methylphenyl substituent. The additional methyl group increases steric hindrance, which could hinder binding in sterically sensitive targets. Conversely, N-(2-fluorophenyl) analogs (e.g., 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide ) introduce fluorine, enhancing electronegativity and metabolic resistance.

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (~374.87 g/mol, based on analogs) is comparable to other acetamide derivatives. Lipophilicity is influenced by the 4-chlorophenyl group and piperidine-pyrimidine system, suggesting moderate LogP values suitable for blood-brain barrier penetration.

Thermal Stability

  • Analogs with similar structures exhibit melting points ranging from 268°C to 287°C , indicating high thermal stability. The piperidine ring’s conformational flexibility may lower melting points compared to rigid analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms stable crystalline lattices .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituent Linker Aryl Group Molecular Weight (g/mol) Key Properties
2-(4-Chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide (Target) Piperidin-1-yl CH₂ 4-Chlorophenyl ~374.87 High lipophilicity, flexible
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrrolidin-1-yl O 3-Chloro-2-methylphenyl 360.83 Reduced steric bulk
2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide Thioether S 4-Chlorophenyl 393.89 Rigid, polarizable
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide N/A NHCH₂ 2-Fluorophenyl 292.74 Enhanced metabolic stability

Biological Activity

2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide, also known by its CAS number 1796962-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN4OC_{18}H_{21}ClN_{4}O with a molecular weight of 344.8 g/mol. The structure includes a chlorophenyl group and a piperidinyl-pyrimidinyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O
Molecular Weight344.8 g/mol
CAS Number1796962-88-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM depending on structural modifications .

Cytotoxicity

The cytotoxic effects of this compound were evaluated on various cancer cell lines. In particular, it has been reported that related compounds induce G2/M phase cell cycle arrest in HepG2 cells, leading to apoptosis. The IC50 values for these compounds can vary significantly, with some showing low cytotoxicity (IC50 > 40 µM) while others exhibit potent activity (IC50 < 10 µM) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Certain analogs have been identified as potent inhibitors of the insulin-like growth factor receptor (IGF1R), which plays a crucial role in cancer cell proliferation .
  • Cell Cycle Modulation : The compound's ability to induce G2/M phase arrest suggests it may interfere with mitotic processes, potentially through the inhibition of cyclin-dependent kinases (CDKs).

Study on HepG2 Cells

In a study examining the effects on HepG2 liver cancer cells, it was found that increasing concentrations of related compounds led to significant reductions in cell viability and alterations in cell cycle distribution. Specifically, treatment with these compounds resulted in an increase in G2-phase cells and a decrease in M-phase cells, indicating effective cell cycle arrest .

Tuberculosis Research

Another study focused on the antimicrobial potential against M. tuberculosis. Various derivatives were synthesized and tested for their MIC values. One promising analog exhibited an MIC of 6.3 µM, demonstrating the potential for developing new treatments for tuberculosis .

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